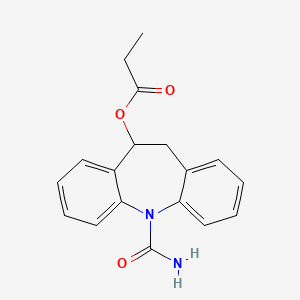

OxcarbazepineO-Propan-1-one

Description

Overview of the Oxcarbazepine (B1677851) Chemical Scaffold in Academic Research

The foundation of Oxcarbazepine-O-Propan-1-one lies in the dibenzazepine (B1670418) nucleus, a tricyclic system that has been a subject of extensive chemical research for decades. rsc.orgwikipedia.org This scaffold's unique three-dimensional structure, consisting of two benzene (B151609) rings fused to a central azepine ring, provides a versatile platform for chemical exploration. rsc.orgwikipedia.org

The journey of the dibenzazepine class began in the mid-20th century. In 1953, Swiss chemist Walter Schindler first synthesized carbamazepine (B1668303) (5H-dibenz[b,f]azepine-5-carboxamide), a foundational member of this chemical family. nih.govd-nb.info Initially investigated for different properties, its anticonvulsant characteristics were identified in the early 1960s. d-nb.info

Structurally, carbamazepine features a dibenzazepine nucleus with a 5-carboxamide substituent. tandfonline.com In an effort to enhance the compound's profile, chemical modifications were explored, leading to the development of oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) in the 1980s. tandfonline.comresearchgate.net The key structural alteration in oxcarbazepine is the introduction of a ketone group at the 10-position of the dibenzazepine ring, a change that significantly differentiates its metabolic pathways from carbamazepine. tandfonline.comsmolecule.comnih.gov Further evolution of this scaffold led to eslicarbazepine (B1671253) acetate (B1210297), which is structurally distinct at the 10,11-position, underscoring the ongoing chemical interest in this molecular framework. rsc.orgtandfonline.com

| Compound Name | Year of Synthesis/Introduction | Key Structural Feature |

| Carbamazepine | 1953 | Dibenzazepine nucleus with a 5-carboxamide substituent. nih.govtandfonline.com |

| Oxcarbazepine | 1980s | Keto substitution at the 10-position of the dibenzazepine ring. tandfonline.com |

| Eslicarbazepine Acetate | Post-2000 | Modification at the 10,11-position of the dibenzazepine ring. rsc.orgtandfonline.com |

Rationale for Investigating Novel Oxcarbazepine Derivatives in Chemical Science

The continued investigation into new derivatives of oxcarbazepine is driven by fundamental chemical principles, including the quest for novel synthetic methodologies and a deeper understanding of molecular behavior.

A significant driver for creating new oxcarbazepine derivatives is the challenge of chemical synthesis. Researchers continuously seek to develop more efficient, economical, and straightforward methods for preparing these complex molecules. researchgate.netresearchgate.net The literature describes various synthetic strategies, such as the Friedel-Crafts cyclization, to construct the tricyclic core. sci-hub.seresearchgate.net Attempts are often made to modify existing routes to reduce the use of costly or hazardous raw materials and to improve reaction yields. researchgate.netderpharmachemica.com Developing synthetic pathways that allow for the easy introduction of diverse chemical functionalities onto the dibenzazepine scaffold is a key objective. researchgate.net This enhanced accessibility enables the creation of a wider range of derivatives for academic research. rsc.orgresearchgate.net

The synthesis and study of novel oxcarbazepine derivatives contribute significantly to the fundamental understanding of chemical reactivity and three-dimensional molecular architecture. rsc.org The dibenzazepine framework presents a unique and rigid structure whose electronic properties can be fine-tuned through substitution. rsc.org Studying how different functional groups affect the reactivity of the scaffold, for instance, its susceptibility to oxidation or reduction, provides valuable data for computational and theoretical chemistry. nanobioletters.comacs.org These investigations help build predictive models for chemical behavior and expand the foundational knowledge base of heterocyclic chemistry. nanobioletters.com

Definition and Structural Hypothesis of Oxcarbazepine-O-Propan-1-one as a Research Target

Oxcarbazepine-O-Propan-1-one is a chemical entity identified as a derivative and potential impurity of oxcarbazepine. ontosight.aisynthinkchemicals.com It is defined by its specific molecular structure, which distinguishes it from its parent compound.

Based on its chemical name, (1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide or 5-Carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate (B1217596), the structural hypothesis is that the ketone group at the C-10 position of oxcarbazepine has been transformed into a propionate ester. synthinkchemicals.comsimsonpharma.com This modification replaces the C=O double bond of the ketone with a -O-C(=O)CH2CH3 group. This seemingly minor change introduces an ester functionality and increases the molecule's lipophilicity and steric bulk at this position.

As a research target, the hypothesis is that this structural alteration will modify the chemical properties of the molecule compared to oxcarbazepine. The presence of the propionate ester could influence the molecule's crystal packing, solubility in various solvents, and reactivity. For instance, the ester is susceptible to hydrolysis under acidic or basic conditions, a reaction pathway not available to the ketone in the parent drug. Investigating this derivative allows for a systematic study of structure-property relationships within this important class of compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Oxcarbazepine | 28721-07-5 | C15H12N2O2 | 252.27 |

| Oxcarbazepine-O-Propan-1-one | 186694-22-4 | C18H16N2O3 | 308.33 |

Chemical nomenclature and theoretical structural representation.

Oxcarbazepine-O-Propan-1-one is a specific derivative of the dibenz[b,f]azepine class of compounds. Its formal chemical identity is established through standardized nomenclature and structural data. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide. veeprho.comsimsonpharma.com It is also referred to by the synonym 5-Carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate. synthinkchemicals.com

The compound is registered under the CAS Number 186694-22-4. veeprho.com Its molecular formula is C₁₈H₁₈N₂O₃, and it has a molecular weight of approximately 310.35 g/mol . veeprho.comsmolecule.com The structure is characterized by the core dibenzazepine framework with a carboxamide group at the 5-position and a propionyloxy group (O-Propan-1-one) attached, distinguishing it from its parent compound, oxcarbazepine.

Chemical and Physical Properties of Oxcarbazepine-O-Propan-1-one

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide | veeprho.comsimsonpharma.com |

| Synonym | 5-Carbamoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-10-yl propionate | synthinkchemicals.com |

| CAS Number | 186694-22-4 | veeprho.com |

| Molecular Formula | C₁₈H₁₈N₂O₃ | smolecule.com |

| Molecular Weight | 310.35 g/mol | veeprho.comsmolecule.com |

Positioning of Oxcarbazepine-O-Propan-1-one within the landscape of oxcarbazepine analogs.

Oxcarbazepine-O-Propan-1-one is structurally positioned as a derivative and an impurity of oxcarbazepine. ontosight.aisynthinkchemicals.com Oxcarbazepine itself is a 10-keto analog of carbamazepine, developed to improve upon the tolerability profile of the parent drug while maintaining its anticonvulsant efficacy. derpharmachemica.comnih.gov The metabolism of oxcarbazepine is distinct from carbamazepine; it is rapidly reduced to its pharmacologically active metabolite, licarbazepine (B1675244) (often referred to as MHD), which is a monohydroxy derivative. smolecule.comnih.govturkishneurosurgery.org.tr

Within this context, Oxcarbazepine-O-Propan-1-one is not typically studied as a primary therapeutic agent but rather as a related substance or impurity in the synthesis of oxcarbazepine. synthinkchemicals.com Pharmaceutical research and manufacturing require the identification and characterization of such related compounds to ensure the quality and stability of the final active pharmaceutical ingredient. synthinkchemicals.com Therefore, its significance lies primarily in its relationship to the synthesis and purification of oxcarbazepine and its derivatives. pharmaffiliates.com

Scope and Objectives of Academic Research on Oxcarbazepine-O-Propan-1-one

Academic and industrial research concerning Oxcarbazepine-O-Propan-1-one is primarily centered on its role in synthetic chemistry rather than direct pharmacological evaluation. The main objective of its study is its application as a synthetic precursor or intermediate in the preparation of other 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide derivatives, which are investigated for their potential as anticonvulsants. pharmaffiliates.com

The broader research landscape for oxcarbazepine analogs focuses on several key areas:

Pharmacological Profiling: Investigating the pharmacodynamic and pharmacokinetic properties of new derivatives to identify compounds with potentially improved efficacy or a better side-effect profile compared to existing treatments. ontosight.ai The primary mechanism of action for this class of drugs involves the blockade of voltage-gated sodium channels. ontosight.ainih.gov

Synthetic Methodologies: Developing novel and efficient synthetic routes for oxcarbazepine and its analogs. Research aims to reduce the use of costly raw materials and improve reaction yields, thereby lowering the cost of production. derpharmachemica.com

Comparative Efficacy: Conducting studies that compare the effectiveness of analogs like oxcarbazepine to other antiepileptic drugs, such as carbamazepine, in controlling seizures. turkishneurosurgery.org.tr

Impurity Profiling: Identifying and synthesizing potential process impurities and degradation products, such as Oxcarbazepine-O-Propan-1-one, to be used as reference standards in quality control and stability studies of the final drug product. synthinkchemicals.com

Research on Oxcarbazepine-O-Propan-1-one itself is therefore a component of this wider effort, ensuring the chemical purity and integrity of anticonvulsant medications derived from the dibenzazepine structure.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H18N2O3 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate |

InChI |

InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22) |

InChI Key |

MVHCKKAUGRRLIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Oxcarbazepineo Propan 1 One

Retrosynthetic Analysis of the OxcarbazepineO-Propan-1-one Scaffold

A retrosynthetic analysis of this compound provides a systematic approach to identify potential synthetic precursors and key bond disconnections. This process simplifies the complex target molecule into more readily available starting materials.

Identification of key disconnections and potential synthetic precursors.

The primary disconnection in the retrosynthetic analysis of this compound, identified chemically as (1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide, is the ester linkage on the dibenzo[b,f]azepine core. This C-O bond cleavage logically points to two primary precursors: a hydroxylated derivative of oxcarbazepine (B1677851) and a propanoyl synthon.

Specifically, the retrosynthesis suggests that this compound can be conceptually disassembled into:

Licarbazepine (B1675244) (10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide): This is the active metabolite of oxcarbazepine and represents a key intermediate. Its synthesis is well-documented and typically proceeds from oxcarbazepine via reduction of the 10-keto group.

A propanoyl group source: This could be propionyl chloride or propionic anhydride, which are common reagents for introducing a propanoyl moiety.

This initial disconnection simplifies the synthetic challenge to the formation of an ester bond between a known, complex alcohol and a simple acylating agent.

Evaluation of strategic bond formation for the propanone moiety.

The key strategic bond formation is the esterification reaction to attach the propanone (propanoyl) moiety to the hydroxyl group of licarbazepine. The most direct and efficient method for this transformation is O-acylation. This approach is favored due to the ready availability of suitable acylating agents and the generally high yields and selectivity of such reactions with secondary alcohols.

Alternative strategies, such as O-alkylation with a propanone-containing alkyl halide, are less direct. O-alkylation would necessitate the use of a reagent like 1-halopropan-2-one. However, this approach is more complex as it would require the synthesis of a less common precursor and could lead to potential side reactions. Therefore, O-acylation is the more strategically sound approach.

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This multi-step sequence focuses on the preparation of the key precursors and their subsequent coupling.

Multi-step reaction sequences for the synthesis of this compound.

A plausible multi-step synthesis of this compound is outlined below, commencing from the readily available oxcarbazepine.

Proposed pathways for O-alkylation or O-acylation on the oxcarbazepine nucleus.

As established in the retrosynthetic analysis, O-acylation is the preferred pathway. The synthesis would proceed as follows:

Reduction of Oxcarbazepine to Licarbazepine: The first step involves the reduction of the 10-keto group of oxcarbazepine to a hydroxyl group to form licarbazepine. This can be achieved using a variety of reducing agents. A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695). This reaction is typically performed at room temperature and offers high yields of the desired alcohol.

O-acylation of Licarbazepine: The subsequent step is the esterification of the hydroxyl group of licarbazepine with a propanoyl source. A highly effective method for this transformation is the reaction of licarbazepine with propionyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758). The base serves to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. This type of acylation is a standard and reliable method for the synthesis of esters from alcohols and acyl chlorides. A patent for related acylated derivatives of licarbazepine suggests the use of an acyl halide in the presence of pyridine and dichloromethane google.comgoogle.com.

The reaction conditions for these steps can be optimized to maximize yield and purity. This includes adjusting the temperature, reaction time, and the stoichiometry of the reagents.

Table 1: Proposed Reaction Scheme for the Synthesis of this compound

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | Oxcarbazepine | Sodium borohydride (NaBH₄), Methanol | Licarbazepine |

Synthesis of the propanone precursor.

The propanone precursor for the proposed O-acylation is a simple and commercially available acylating agent.

Propionyl chloride: This is the most likely and efficient precursor for introducing the propanoyl group. It is readily available from commercial suppliers.

Propionic anhydride: This is another suitable alternative to propionyl chloride for the acylation step.

Given the commercial availability and high reactivity of these precursors, a separate synthesis is generally not required for this synthetic route.

Table 2: Key Compounds and Intermediates

| Compound Name | IUPAC Name | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| Oxcarbazepine | 10,11-Dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide | C₁₅H₁₂N₂O₂ | Starting Material |

| Licarbazepine | 10,11-Dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide | C₁₅H₁₄N₂O₂ | Key Intermediate |

| Propionyl chloride | Propanoyl chloride | C₃H₅ClO | Acylating Agent |

Investigation of Reaction Conditions and Parameters

Solvent effects on reaction yield and selectivity

The choice of solvent is a critical parameter in the synthesis of oxcarbazepine and its derivatives, directly impacting reaction outcomes. While specific data for Oxcarbazepine O-Propan-1-one is not detailed in the provided information, the synthesis of the parent compound, Oxcarbazepine, offers insights into solvent effects. For instance, in the hydrolysis of 10-methoxy carbamazepine (B1668303) to produce Oxcarbazepine, a range of solvents can be employed, including water, water-miscible organic solvents, and water-immiscible organic solvents, or mixtures thereof. google.com Water-miscible options include methanol, ethanol, propanol, isopropanol, butanol, t-butanol, tetrahydrofuran (B95107) (THF), dimethyl formamide (B127407) (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). google.com The selection of an appropriate solvent system is crucial for maximizing yield and minimizing the formation of impurities.

In other synthetic routes to oxcarbazepine, solvents such as methylene (B1212753) dichloride, methanol, ethanol, methylbenzene, ethyl acetate (B1210297), nitrobenzene, acetone (B3395972), tetrahydrofuran, and tetrahydro-2-methylfuran have been utilized. google.com For the purification of Oxcarbazepine, solvents like water, methanol, ethanol, propanol, isopropanol, and butanol, as well as a mixture of methanol and methylene dichloride (MDC), have been found to be effective. google.com

Table 1: Solvents Investigated in the Synthesis and Purification of Oxcarbazepine and Related Compounds

| Process | Solvent |

|---|---|

| Hydrolysis of 10-methoxy carbamazepine | Water, Methanol, Ethanol, Propanol, Isopropanol, Butanol, t-Butanol, THF, DMF, DMSO, Acetonitrile |

| General Synthesis | Methylene Dichloride, Methanol, Ethanol, Methylbenzene, Ethyl Acetate, Nitrobenzene, Acetone, Tetrahydrofuran, Tetrahydro-2-methylfuran |

Temperature and pressure optimization

Temperature and pressure are key physical parameters that must be optimized to ensure an efficient and safe reaction. In a method for the chemical synthesis of oxcarbazepine from 5-cyano-10-nitro-5H-dibenz[b,f]azepine, the reduction reaction is carried out at a controlled temperature range of 40-120°C. google.comwipo.int The pressure of hydrogen gas is also a critical factor in this reduction step, maintained between 2 and 20 atmospheres. google.comwipo.int

One example demonstrated that a reduction reaction lasting 15 hours at 40°C, followed by a 10-hour hydrolysis, resulted in an 85.7% yield of oxcarbazepine with a purity of 98.5%. google.com In another instance, conducting the reduction at 80°C for 15 hours and hydrolysis for 8 hours yielded 90.4% of the product with 98.9% purity. google.com These examples highlight the significant impact of temperature on both the yield and purity of the final product.

Catalyst selection and loading

Catalysts play a pivotal role in many synthetic pathways by increasing the reaction rate and influencing selectivity. For the synthesis of oxcarbazepine through the reduction of 5-cyano-10-nitro-5H-dibenz[b,f]azepine, a Raney nickel catalyst is employed. google.comwipo.int The nickel content in this catalyst is typically between 40% and 90%. google.com

The loading of the catalyst, expressed as a percentage of the mass of the starting material, is a crucial variable. The recommended quantity of the Raney nickel catalyst is between 1% and 50% of the mass of the 5-cyano-10-nitro-5H-dibenz[b,f]azepine, with a preferable range of 5% to 30%. google.com In other advanced synthetic routes to oxcarbazepine, palladium-catalyzed reactions have been successfully utilized, demonstrating the versatility of catalyst selection in this chemical space. nih.gov

Table 2: Catalyst Parameters in Oxcarbazepine Synthesis

| Catalyst | Recommended Loading (% of starting material) | Preferred Loading (% of starting material) | Nickel Content (%) |

|---|

Purification Strategies for Target Compound and Intermediates

The isolation of a pure target compound and its intermediates from a reaction mixture is a critical final step in any synthetic process. Various purification techniques are employed to remove unreacted starting materials, byproducts, and other impurities.

Chromatographic purification techniques

Chromatography is a powerful technique for separating and purifying chemical compounds. Thin Layer Chromatography (TLC) is a common method used to monitor the progress of a reaction and to identify the components in a mixture. jopcr.com For instance, in one synthetic route for oxcarbazepine, TLC was used with a mobile phase of 50:50 ethyl acetate:petroleum ether to check for the completion of the reaction. derpharmachemica.com In another step of the same synthesis, a mobile phase of ethyl acetate:petroleum ether in a 2:8 ratio was used. derpharmachemica.com While these examples pertain to the synthesis of oxcarbazepine, similar chromatographic principles would be applied to the purification of Oxcarbazepine O-Propan-1-one and its intermediates.

Recrystallization and precipitation methods

Recrystallization and precipitation are common and effective methods for purifying solid compounds. jopcr.com The choice of solvent is crucial for successful recrystallization. For the purification of oxcarbazepine, a variety of solvents have been shown to be effective, including water, methanol, ethanol, propanol, isopropanol, and butanol. google.com A mixture of methanol and methylene dichloride is also used for purification. google.com

In one specific example, crude oxcarbazepine was purified by dissolving it in a heated mixture of methanol and methylene dichloride to obtain a clear solution, which was then cooled to induce crystallization. google.com The resulting solid was filtered and washed. google.com Another method involves cooling the reaction solution to 5 to 10°C after the addition of water to induce crystallization, followed by stirring, filtration, and washing of the filter residue with cold ethanol. google.com These techniques are fundamental in obtaining the final product with high purity.

Characterization of Synthetic Intermediates

The synthesis of complex molecules like Oxcarbazepine and its derivatives involves multiple steps, generating several intermediate compounds. The precise characterization and purity assessment of these intermediates are critical to ensure the success of subsequent reaction steps and the purity of the final product. jopcr.com

Spectroscopic confirmation of intermediate structures

Spectroscopic techniques are indispensable for the structural elucidation of synthetic intermediates. jopcr.com Methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide detailed information about the molecular structure and functional groups present. jopcr.comjopcr.com

Infrared (IR) Spectroscopy: IR spectra are used to identify characteristic functional groups within the intermediates. For instance, in the synthesis of Oxcarbazepine, the presence of a ketone group (C=O) and an amide group (N-C=O) can be confirmed by specific absorption bands in the IR spectrum. jopcr.comnih.gov The carbonyl region is particularly useful for distinguishing between different polymorphs and intermediates. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in a molecule. jopcr.com Chemical shifts and coupling patterns in NMR spectra provide a detailed map of the molecular structure, confirming the identity of synthesized intermediates. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the intermediates, further confirming their identity. jopcr.com High-resolution mass spectrometry can provide the exact molecular formula.

Interactive Table: Spectroscopic Data for Key Functional Groups in Oxcarbazepine Synthesis

| Functional Group | Spectroscopic Method | Typical Signal/Wavenumber |

| Amide Carbonyl (C=O) | IR Spectroscopy | ~1680 cm⁻¹ |

| Ketone Carbonyl (C=O) | IR Spectroscopy | ~1730 cm⁻¹ |

| Aromatic C-H | ¹H NMR Spectroscopy | ~7.0-8.0 ppm |

| Amide N-H | ¹H NMR Spectroscopy | ~5.5-8.5 ppm |

| Methylene (CH₂) | ¹H NMR Spectroscopy | Varies based on adjacent groups |

Purity assessment of precursors for subsequent reactions

Ensuring the high purity of precursor materials is essential for achieving high yields and minimizing the formation of impurities in the final product. jopcr.com Chromatographic techniques are commonly employed for this purpose.

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a reaction and to assess the purity of the isolated intermediates. jopcr.comderpharmachemica.com The retention factor (Rf) value helps in identifying the compounds present in a mixture. jopcr.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for the quantitative analysis of purity. It can separate the main compound from trace impurities, providing a precise measure of its purity level. acs.org An HPLC analysis can confirm if the starting material content is below a certain threshold (e.g., less than 1.0%) before proceeding to the next step. google.com

Atom Economy and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. This involves considerations of atom economy and the use of green chemistry principles.

Efficiency metrics and waste reduction strategies

The efficiency of a synthetic route is often measured by its percentage yield. Various synthetic routes for Oxcarbazepine report yields ranging from 75% to over 85%. jopcr.comderpharmachemica.com High yields are desirable as they indicate an efficient conversion of reactants to the desired product, thereby reducing waste.

Strategies to improve efficiency and reduce waste include:

Optimizing Reaction Conditions: Fine-tuning parameters like temperature, pressure, and reaction time can significantly improve product yield.

Catalysis: Using catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and byproduct formation. patsnap.com

Use of benign solvents and reagents

The principles of green chemistry advocate for the use of substances that are less hazardous to human health and the environment. benthamdirect.com

Benign Solvents: A significant portion of chemical waste comes from volatile organic solvents. Replacing them with greener alternatives like water or ethanol is a key goal. researchgate.net For example, in the synthesis of the related anticonvulsant Phenytoin, using water as a solvent instead of ethanol can reduce costs and environmental impact. researchgate.netdoaj.org Purification processes for Oxcarbazepine have been developed using solvent mixtures that include water, methanol, ethanol, and isopropanol. google.com

Safer Reagents: Efforts are made to replace toxic and hazardous reagents with safer alternatives. For instance, new methods for synthesizing key intermediates for Oxcarbazepine have been developed to avoid the use of halogenated solvents. acs.org Microwave-assisted synthesis is another green chemistry approach that can enhance reaction rates and improve product yields, often with reduced solvent usage. benthamdirect.com

Interactive Table: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses chlorinated or other hazardous organic solvents. acs.org | Emphasizes use of water, ethanol, or solvent-free conditions. researchgate.net |

| Energy | May require prolonged heating using conventional methods. | Utilizes energy-efficient methods like microwave irradiation. benthamdirect.com |

| Reagents | May use stoichiometric amounts of hazardous reagents. | Focuses on catalytic methods and less toxic reagents. patsnap.com |

| Waste | Can generate significant amounts of chemical waste. | Aims for high atom economy and minimal byproduct formation. |

Comparative Analysis of Synthetic Feasibility with Other Oxcarbazepine Derivatives

The synthesis of Oxcarbazepine and its derivatives can be achieved through various routes, each with its own advantages and disadvantages regarding feasibility, cost, and efficiency. derpharmachemica.com A common precursor for many synthetic routes is 10-methoxyiminostilbene. acs.org

One established pathway involves the hydrolysis of 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide with an acid like hydrochloric acid. google.com Another approach involves the carbamoylation of 10-oxo-10,11-dihydro-5H-dibenz[b,f]-azepine-5-carbonyl chloride with ammonia. derpharmachemica.com This latter method is noted for avoiding costly raw materials and simplifying procedures to achieve high yields. derpharmachemica.com

The feasibility of a particular synthetic route often depends on:

Cost and Availability of Starting Materials: The use of readily available and less expensive raw materials makes a process more economically viable for industrial-scale production. derpharmachemica.com

Number of Synthetic Steps: A shorter synthetic route is generally preferred as it reduces time, resource consumption, and potential for product loss at each step.

Safety and Environmental Impact: Routes that avoid hazardous reagents and minimize waste are increasingly favored. acs.org

Spectroscopic Data for Oxcarbazepine O-Propan-1-one Not Publicly Available

Despite a thorough search for the chemical compound "Oxcarbazepine O-Propan-1-one," detailed spectroscopic and chromatographic data necessary for a comprehensive structural elucidation is not available in the public domain. While the compound is identified with CAS No. 186694-22-4 and has a known chemical structure, the specific Nuclear Magnetic Resonance (NMR) data, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques such as COSY, HSQC, and HMBC, are not published in accessible scientific literature or databases.

Oxcarbazepine O-Propan-1-one, with the IUPAC name (1-Oxopropoxy)-5H-dibenz[b, f]azepine-5-carboxamide, is a derivative of the well-known anticonvulsant drug Oxcarbazepine. Extensive research and data are available for Oxcarbazepine itself and its various impurities and metabolites. synthinkchemicals.comjopcr.comjopcr.comresearchgate.netpharmaffiliates.compharmacophorejournal.comderpharmachemica.comsemanticscholar.orgnewdrugapprovals.orggoogle.comjopcr.comnih.govgoogle.comsimsonpharma.comdrugbank.comveeprho.comnih.govnih.govwikipedia.orgdrugs.comnih.govdrugbank.comthebiogrid.orghalfpenny.com However, this body of research does not extend to the specific analytical data requested for Oxcarbazepine O-Propan-1-one.

The generation of an advanced scientific article focusing on the spectroscopic and chromatographic elucidation of a compound is contingent upon the availability of raw experimental data. This data is foundational for the analysis of chemical shifts, coupling constants, and molecular connectivity. Without access to the primary NMR spectra for Oxcarbazepine O-Propan-1-one, it is not possible to provide a scientifically accurate and detailed analysis as outlined in the requested article structure.

Therefore, the sections and subsections detailing the comprehensive structural assignment through NMR spectroscopy cannot be completed. The creation of data tables for ¹H NMR and ¹³C NMR, and the discussion of proton-proton and carbon-proton correlations from COSY, HSQC, and HMBC experiments are all dependent on this unavailable information.

Further research or de novo analysis of the compound would be required to generate the necessary data for the requested scientific article. At present, the absence of this critical information in the public domain precludes the fulfillment of the user's request.

Advanced Spectroscopic and Chromatographic Elucidation of Oxcarbazepineo Propan 1 One

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of organic molecules, providing invaluable information on molecular weight and elemental composition, as well as insights into the compound's fragmentation patterns under specific ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for elemental composition.

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For Oxcarbazepine (B1677851) O-Propan-1-one, the molecular formula has been established as C₁₈H₁₈N₂O₃, corresponding to a molecular weight of 310.35 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to the calculated theoretical mass for this formula, thereby confirming its elemental makeup with a high degree of confidence.

Table 1: Elemental Composition Data for Oxcarbazepine O-Propan-1-one

| Attribute | Value |

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 310.35 |

| Theoretical Exact Mass | 310.1317 |

| Elemental Composition | C: 69.66%, H: 5.85%, N: 9.03%, O: 15.47% |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of the constituent elements. Actual HRMS measurements would provide an experimental value for comparison.

Tandem Mass Spectrometry (MS/MS) for fragmentation pathway elucidation.

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. While specific fragmentation data for Oxcarbazepine O-Propan-1-one is not widely published, a hypothetical fragmentation pathway can be postulated based on its chemical structure. The molecule would likely undergo characteristic cleavages, such as the loss of the propan-1-one group, scission of the carboxamide side chain, and fragmentation of the dibenzazepine (B1670418) ring system. Elucidating these pathways is crucial for the definitive identification of the compound, especially in complex matrices.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Oxcarbazepine O-Propan-1-one is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

Analysis of characteristic absorption bands (e.g., carbonyl stretches, C-O stretches, N-H bends).

Based on the structure of Oxcarbazepine O-Propan-1-one, several key absorption bands would be anticipated in its IR spectrum. These would include strong carbonyl (C=O) stretching vibrations from the ketone and amide functionalities, typically appearing in the region of 1650-1750 cm⁻¹. Carbon-oxygen (C-O) stretching vibrations from the ester-like linkage would also be present. Furthermore, characteristic N-H bending and stretching vibrations associated with the amide group would be observable.

Table 2: Predicted Characteristic IR Absorption Bands for Oxcarbazepine O-Propan-1-one

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3100-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Ketone C=O | Stretch | 1680-1720 |

| Amide C=O | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| Amide N-H | Bend | 1550-1640 |

| C-O | Stretch | 1000-1300 |

Note: These are predicted ranges and the actual peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores, which are the parts of a molecule that absorb light.

Determination of absorption maxima and extinction coefficients.

Elucidation of electronic transitions.

The electronic transitions of Oxcarbazepine O-Propan-1-one are primarily dictated by the molecular structure of its core chromophore, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide. The UV-Visible absorption spectrum for related compounds like Oxcarbazepine typically displays distinct absorption maxima that correspond to specific electronic transitions within the molecule. hilarispublisher.com Analysis of these spectra reveals intense absorption bands in the ultraviolet region, which are characteristic of π → π* transitions within the conjugated aromatic system of the dibenzazepine rings.

The presence of the carbonyl group and the amide functionality introduces n → π* transitions, although these are generally weaker and may be submerged by the more intense π → π* bands. Spectrophotometric analyses of Oxcarbazepine consistently identify a significant absorption maximum at approximately 254-256 nm. pharmacophorejournal.comsemanticscholar.orgresearchgate.netnih.gov Another absorption peak is often observed at around 215 nm. jyoungpharm.orgrjptonline.org These absorption maxima are critical for quantitative analysis using UV detection in chromatographic methods. The precise wavelength and intensity of these transitions can be influenced by the solvent environment (solvatochromism), with solvent polarity affecting the energy levels of the molecular orbitals involved. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation Verification

Chromatographic methods are indispensable for the assessment of purity and the verification of isolation of Oxcarbazepine O-Propan-1-one. These techniques separate the target compound from starting materials, intermediates, byproducts, and degradation products. synthinkchemicals.com

High-Performance Liquid Chromatography (HPLC) with various detection modes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Oxcarbazepine and its related compounds, offering high resolution and sensitivity. rroij.com Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. jyoungpharm.orgrroij.com

A variety of methods have been developed, differing in mobile phase composition, column specifications, and detection wavelengths, to achieve optimal separation from potential impurities. sphinxsai.com For instance, a mixture of phosphate (B84403) buffer, methanol (B129727), and acetonitrile (B52724) has been successfully used as a mobile phase, with detection performed at 215 nm using a photodiode array (PDA) detector. jyoungpharm.org Another established method employs a mobile phase of ammonium (B1175870) hydroxide (B78521) and acetonitrile with UV detection at 256 nm. pharmacophorejournal.comsphinxsai.com The use of a PDA detector is particularly advantageous as it can provide spectral information, confirming peak purity and homogeneity. jyoungpharm.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) jyoungpharm.org | Inertsil C-18 ODS-3V (250 x 4.6 mm, 5µm) pharmacophorejournal.com | Hypersil BDS C18 (250 mm x 4.6 mm, 5μ) rjptonline.org |

| Mobile Phase | 0.005 M KH2PO4: Methanol: Acetonitrile (70:05:25% v/v/v) jyoungpharm.org | A: 0.1% NH4OH in water with glacial acetic acid; B: Acetonitrile pharmacophorejournal.com | Buffer (H3PO4 and Triethylamine, pH 6.5) and Acetonitrile (75:25) rroij.com |

| Flow Rate | 1.0 mL/min jyoungpharm.org | 1.0 mL/min pharmacophorejournal.com | 1.5 mL/min rroij.com |

| Detection | PDA at 215 nm jyoungpharm.org | UV at 256 nm pharmacophorejournal.com | UV at 215 nm rroij.com |

| Column Temp. | 23 ± 1°C jyoungpharm.org | 35°C pharmacophorejournal.com | 50°C rjptonline.org |

Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced resolution.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to provide faster analysis times and superior resolution. semanticscholar.orgresearchgate.net This enhanced separation capability is crucial for resolving closely related impurities from the main compound peak.

A validated UHPLC method for Oxcarbazepine and its related substances employs a reversed-phase C18 column (100 x 2.1 mm, 1.9 µm particle size). semanticscholar.orgresearchgate.net The method utilizes a gradient elution program with water and acetonitrile as the mobile phases, allowing for the effective separation of a wide range of compounds with different polarities. semanticscholar.org Detection is typically carried out at 254 nm. semanticscholar.orgresearchgate.net The high efficiency of UHPLC is essential for ensuring the stringent purity requirements for pharmaceutical compounds are met. semanticscholar.org

| Parameter | UHPLC Conditions |

|---|---|

| Column | Pinnacle DB C18 (100 x 2.1 mm, 1.9 µm) semanticscholar.org |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) semanticscholar.org |

| Flow Rate | 0.5 mL/min semanticscholar.org |

| Detection | UV at 254 nm semanticscholar.org |

| Column Temp. | 30°C semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile byproducts.

The analysis of Oxcarbazepine and its derivatives by Gas Chromatography (GC) is challenging due to the thermal lability of the molecule. nih.gov Direct injection into a standard GC system often leads to decomposition of the analyte in the high-temperature injection port. nih.govresearchgate.net This can result in the formation of other compounds, such as substituted iminostilbene (B142622) derivatives, leading to inaccurate quantification and potential misidentification. nih.govresearchgate.net

To overcome this limitation, derivatization is required to create a more thermally stable analogue suitable for GC analysis. nih.gov For instance, trimethylsilyl (B98337) derivatives of the enol form of Oxcarbazepine and its metabolites have been successfully analyzed by GC-MS. nih.gov This approach, coupled with the high sensitivity and specificity of mass spectrometry detection, allows for the identification and quantification of volatile byproducts and impurities that may be present in the sample. However, care must be taken as even metabolites can be converted to other structures at high temperatures within the GC-MS system. researchgate.net

Thin Layer Chromatography (TLC) for reaction monitoring and initial purity screening.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis. jopcr.comjopcr.com In the context of Oxcarbazepine O-Propan-1-one, TLC serves as an invaluable tool for monitoring the progress of its synthesis by separating reactants, intermediates, and products. derpharmachemica.com It is also effective for initial purity screening of the final product and isolated fractions from purification processes like recrystallization. jopcr.comjopcr.com

Various solvent systems can be employed as the mobile phase to achieve separation on a stationary phase, which is typically silica (B1680970) gel. For compounds related to Oxcarbazepine, mobile phases such as a mixture of n-hexane and ethyl acetate (B1210297) (6:4 v/v) or acetone (B3395972) and chloroform (B151607) (1:1) have been reported to provide good separation. jopcr.comderpharmachemica.com Visualization of the separated spots is usually achieved under UV light, leveraging the chromophoric nature of the dibenzazepine core. The retention factor (Rf) value obtained for the compound can be used for its identification by comparison with a reference standard. jopcr.com

Computational Chemistry and Molecular Modeling Studies of Oxcarbazepineo Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. These computational methods offer insights that are complementary to experimental data and can predict molecular behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been effectively employed to study the geometry and electronic characteristics of Oxcarbazepine (B1677851) and Carbamazepine (B1668303). Geometry optimization, a key component of these studies, seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Carbamazepine, DFT calculations, often using the B3LYP functional with a 6-31G(d) basis set, have been used to predict its molecular geometry. These theoretical predictions of bond lengths and angles show good agreement with experimental data obtained from crystallographic studies.

The electronic properties of these molecules, such as total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), have also been calculated. These properties are crucial in understanding the molecule's stability and reactivity. For instance, a larger HOMO-LUMO energy gap suggests higher stability and lower chemical reactivity.

Table 1: Calculated Electronic Properties of a Carbamazepine Derivative

| Property | Value |

| Total Energy (kcal/mol) | -86153.8 |

| Dipole Moment (Debye) | 2.5 |

| EHOMO (eV) | -8.9 |

| ELUMO (eV) | -1.2 |

| Ionization Energy (eV) | 8.9 |

| Electron Affinity (eV) | 1.2 |

This data is representative of a derivative of Carbamazepine and is intended to be illustrative.

Calculation of Molecular Orbitals and Electrostatic Potential Surfaces

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The distribution of these orbitals provides a map of the reactive sites within the molecule. For Carbamazepine and its derivatives, the HOMO is typically located on the electron-rich dibenz[b,f]azepine ring system, while the LUMO is distributed over the carboxamide group.

The molecular electrostatic potential (MEP) surface is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, prone to nucleophilic attack. For Oxcarbazepine and related compounds, the oxygen atom of the carbonyl group is typically a site of high negative potential.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) have been performed for Carbamazepine. The predicted vibrational frequencies, after appropriate scaling, generally show good correlation with the experimental IR and Raman spectra, aiding in the assignment of vibrational modes. This agreement between theoretical and experimental data lends confidence to the accuracy of the computational models.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

Exploration of Low-Energy Conformers and Their Relative Stabilities

For molecules like Oxcarbazepine, which possess a flexible seven-membered ring, multiple low-energy conformations can exist. Computational studies have identified different conformers of Oxcarbazepine, often arising from the puckering of the central azepine ring. The relative stabilities of these conformers can be determined by calculating their energies, providing insight into which shapes the molecule is most likely to adopt.

Dynamics of Intramolecular Rotations and Structural Flexibility

The flexibility of the dibenz[b,f]azepine ring system is a key determinant of the conformational landscape of these molecules. Intramolecular rotations around single bonds can lead to different conformers. Understanding the energy barriers associated with these rotations is crucial for comprehending the dynamic behavior of the molecule. The ability of the molecule to adopt different conformations can be important for its interaction with biological targets.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Due to the absence of published research on Oxcarbazepine O-Propan-1-one, there is no available data from molecular dynamics (MD) simulations to analyze.

Simulation of molecular motion and solvent interactions.

No studies detailing the simulation of molecular motion or the interactions between Oxcarbazepine O-Propan-1-one and various solvents were found.

Analysis of conformational transitions over time.

There are no available analyses of the conformational transitions of Oxcarbazepine O-Propan-1-one over time from MD simulations.

In Silico Prediction of Molecular Interactions with Biological Targets (Non-Clinical)

No in silico studies predicting the interaction of Oxcarbazepine O-Propan-1-one with biological targets have been published.

Molecular docking studies with established protein targets of related oxcarbazepine derivatives (e.g., voltage-gated sodium channels, potassium channels).

Specific molecular docking studies for Oxcarbazepine O-Propan-1-one with protein targets such as voltage-gated sodium channels or potassium channels are not present in the scientific literature.

Analysis of hydrogen bonding, van der Waals, and electrostatic interactions within binding pockets.

Without docking studies, there is no data to analyze the specific hydrogen bonding, van der Waals, or electrostatic interactions between Oxcarbazepine O-Propan-1-one and the binding pockets of any biological targets.

Prediction of favorable binding poses and orientations.

There are no published predictions regarding the favorable binding poses and orientations of Oxcarbazepine O-Propan-1-one within any protein active sites.

Comparative Theoretical Analysis with Oxcarbazepine and its Monohydroxy Metabolite (MHD)

Computational studies serve as a powerful tool to predict and understand the chemical behavior of molecules. By employing methods such as Density Functional Theory (DFT), researchers can elucidate the electronic structure and conformational preferences of compounds like Oxcarbazepine-O-propan-1-one, even in the absence of extensive experimental data. This section compares the theoretical attributes of Oxcarbazepine-O-propan-1-one with the well-characterized Oxcarbazepine and its primary active metabolite, MHD.

Comparison of electronic properties and conformational landscapes.

The electronic properties of a molecule, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), are pivotal in determining its reactivity and intermolecular interactions. While direct computational studies on Oxcarbazepine-O-propan-1-one are not extensively available in the reviewed literature, we can infer its properties based on computational analyses of Oxcarbazepine and related carbamazepine derivatives.

Computational studies on Oxcarbazepine reveal that the dibenzazepine (B1670418) nucleus is not planar, with the seven-membered ring adopting a twisted-boat conformation. The molecule exists in two primary conformations, syn and anti, arising from the orientation of the carboxamide group. These conformers are energetically close, suggesting that both may be present in the gas phase. The addition of the O-propan-1-one group in Oxcarbazepine-O-propan-1-one is expected to introduce additional conformational flexibility around the ester linkage. This would likely result in a more complex potential energy surface with multiple local minima corresponding to different orientations of the propanoyl group relative to the dibenzazepine core.

Table 1: Postulated Comparative Electronic Properties

| Compound | Postulated Dipole Moment (Debye) | Postulated HOMO-LUMO Gap (eV) | Key Structural Feature Influencing Properties |

| Oxcarbazepine | Moderate | Relatively Large | Keto group at C10, non-planar dibenzazepine ring |

| MHD | Higher than Oxcarbazepine | Similar to Oxcarbazepine | Hydroxyl group at C10, introducing chirality |

| Oxcarbazepine-O-Propan-1-one | Potentially Higher than Oxcarbazepine | Potentially smaller than Oxcarbazepine | Ester linkage, extended conjugation |

Elucidation of structural features influencing potential molecular interactions.

The specific structural features of each molecule dictate the types of non-covalent interactions they can form, which is fundamental to their biological activity and physicochemical properties.

Oxcarbazepine: The key interaction points are the amide group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), and the keto group at C10, which is a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking and hydrophobic interactions.

MHD: The presence of the hydroxyl group at C10 introduces an additional potent hydrogen bond donor and acceptor site. This significantly enhances its ability to interact with polar environments and biological targets compared to Oxcarbazepine. The stereochemistry at this new chiral center (either R or S enantiomer) will also play a crucial role in the specificity of its interactions.

Table 2: Comparison of Potential Molecular Interaction Sites

| Compound | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Other Key Interaction Features |

| Oxcarbazepine | Amide N-H | Amide C=O, Keto C=O | Aromatic rings (π-π stacking), non-planar tricyclic core |

| MHD | Amide N-H, Hydroxyl O-H | Amide C=O, Hydroxyl O | Aromatic rings (π-π stacking), chiral center at C10 |

| Oxcarbazepine-O-Propan-1-one | Amide N-H | Amide C=O, Ester C=O | Aromatic rings (π-π stacking), flexible propanoyl chain (hydrophobic interactions) |

Investigation of "Oxcarbazepine-O-Propan-1-one" Reveals No Publicly Available Scientific Data

A thorough investigation into the chemical compound specified as “Oxcarbazepine-O-Propan-1-one” has yielded no discernible data within the public scientific literature. Extensive searches for its synthesis, structure-activity relationships, and in vitro biological activities have failed to identify any research pertaining to this specific molecule.

Consequently, the generation of an article detailing its chemical design, molecular interactions, and mechanistic insights, as per the requested outline, is not possible. The scientific community has not, to date, published any findings on "Oxcarbazepine-O-Propan-1-one." This includes a lack of information regarding:

The effect of a propanone moiety on the oxcarbazepine structure.

Comparisons to other oxcarbazepine derivatives.

Interactions with ion channels or receptor proteins.

Potential metabolic transformations by purified enzymes.

Cellular electrophysiological data.

Without any foundational research, any discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate and informative article. Further research and publication by the scientific community would be required before such a document could be produced.

Investigation of Structure Activity Relationships and Mechanistic Insights Non Clinical Focus

Evaluation of Stereochemical Impact on Molecular Recognition

The introduction of a propanone group at the 10-position of the dibenz[b,f]azepine core of oxcarbazepine (B1677851) would theoretically create a chiral center. However, no studies have been published that confirm this chirality or investigate its implications.

Synthesis and investigation of individual stereoisomers if chirality exists.

A comprehensive search of scientific databases and chemical literature did not yield any studies describing the synthesis, isolation, or investigation of individual stereoisomers of Oxcarbazepine-O-propan-1-one. Research has focused on the stereoisomers of the active metabolite of oxcarbazepine, (S)-licarbazepine and (R)-licarbazepine, but not on this specific acyloxy derivative.

Diastereomeric and enantiomeric purity determination for mechanistic probes.

In the absence of any reported synthesis of stereoisomers, there is consequently no information available regarding the methods for determining the diastereomeric or enantiomeric purity of Oxcarbazepine-O-propan-1-one. While analytical techniques for the chiral separation of related compounds like licarbazepine (B1675244) enantiomers have been developed, their applicability to Oxcarbazepine-O-propan-1-one has not been documented.

Elucidation of Potential Mechanisms of Interaction at the Molecular Level

The mechanism of action for the parent compound, oxcarbazepine, and its active metabolite is primarily through the blockade of voltage-gated sodium channels. However, the specific influence of a 10-propanone substituent on this or other potential molecular targets has not been explored in any published research.

Investigating the role of the propanone group in mediating molecular interactions.

No experimental or computational studies were found that investigate the specific role of the propanone group of Oxcarbazepine-O-propan-1-one in mediating molecular interactions. The structure-activity relationship (SAR) studies on oxcarbazepine derivatives have primarily focused on other modifications, and the impact of a 10-acyloxy group of this nature remains uncharacterized.

Hypothesis generation for structure-based chemical design.

The lack of structural and mechanistic data for Oxcarbazepine-O-propan-1-one precludes any scientifically grounded hypothesis generation for its structure-based chemical design. Such hypotheses would require, at a minimum, data on its biological activity and molecular interactions, which are not currently available in the scientific literature.

Data Tables

No experimental data for Oxcarbazepine-O-propan-1-one could be found to populate any data tables.

Analytical Method Development for Research Applications

Development of Quantitative Analytical Methods for Research Samples

Quantitative analysis is critical for determining the concentration of Oxcarbazepine (B1677851) O-Propan-1-one in synthetic batches, ensuring consistency and enabling further study. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the two most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for quantification in synthetic batches

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the precise quantification and separation of Oxcarbazepine and its related substances from process-related impurities. sphinxsai.comnih.govscite.ai The development of a stability-indicating HPLC method ensures that the analyte peak is well-resolved from any potential degradation products. nih.govresearchgate.net A typical method involves a C18 column, which is suitable for separating non-polar to moderately polar compounds. nih.govresearchgate.net The mobile phase is often a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and organic solvents such as acetonitrile (B52724) and methanol (B129727), run under isocratic conditions for consistent results. nih.govrroij.com Detection is commonly performed using a UV detector, with wavelengths set to 215 nm, 229 nm, or 256 nm, where Oxcarbazepine and its analogues exhibit strong absorbance. jyoungpharm.orgpharmacophorejournal.com The method's effectiveness is demonstrated by its ability to separate the main compound from all potential impurities and degradation products generated during forced degradation studies. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Inertsil ODS-3V or Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm) | sphinxsai.comjyoungpharm.org |

| Mobile Phase | Mixture of 0.02 M KH2PO4, Acetonitrile, and Methanol (e.g., 45:35:20 v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | sphinxsai.comresearchgate.net |

| Detection Wavelength | 215 nm or 256 nm | researchgate.netjyoungpharm.org |

| Column Temperature | 35°C or Ambient | pharmacophorejournal.com |

| Retention Time | Approximately 4.0 - 7.0 min | researchgate.netjyoungpharm.org |

Spectrophotometric methods for rapid concentration determination

UV-Visible spectrophotometry offers a simple, rapid, and economical alternative for the routine determination of concentration in pure samples or simple formulations. hilarispublisher.comresearchgate.net The method is based on the principle that the compound absorbs light in the UV region, and the absorbance is directly proportional to its concentration, following the Beer-Lambert law. researchgate.netresearchgate.net To perform the analysis, a pure sample of the compound is dissolved in a suitable solvent, such as methanol, distilled water, or a mixture of methanol and acetonitrile. hilarispublisher.com The solution is then scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For Oxcarbazepine, the λmax is consistently found at approximately 254-256 nm. hilarispublisher.com This wavelength is then used to measure the absorbance of sample solutions and calculate the concentration against a calibrated standard curve. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| Solvent/Diluent | Methanol:Acetonitrile (50:50), Distilled Water, or Methanol | hilarispublisher.com |

| Wavelength of Maximum Absorbance (λmax) | 254 - 256 nm | hilarispublisher.com |

| Linearity Range | Typically 1.0 - 80 µg/mL | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 |

Impurity Profiling and Identification from Synthetic Processes

Impurity profiling is a critical aspect of chemical research, ensuring the purity and integrity of the compound under investigation. The synthesis of complex molecules can result in process-related impurities, while handling and storage can lead to degradation products.

Chromatographic separation and mass spectrometric identification of process-related impurities

The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for separating and identifying unknown impurities. nih.govsemanticscholar.org An LC method, often similar to the one used for quantification, is developed to achieve clear separation of the main compound from all minor peaks. nih.gov The effluent from the LC column is then directed into a mass spectrometer. Mass spectrometry provides the mass-to-charge ratio (m/z) of the impurity, which gives a direct indication of its molecular weight. nih.govmdpi.com Further fragmentation of the impurity ion (tandem MS or MS/MS) can provide structural information, aiding in its definitive identification. mdpi.comnih.gov For Oxcarbazepine, this technique has been used to identify and characterize impurities such as carbamazepine (B1668303), iminostilbene (B142622), and various synthetic by-products. semanticscholar.orgsynthinkchemicals.com

Degradation product analysis under forced degradation conditions (for stability during research handling)

Forced degradation, or stress testing, is performed to understand the intrinsic stability of a compound and to identify potential degradation products that could form during storage or handling. jyoungpharm.org This involves subjecting the compound to harsh conditions, including acid hydrolysis (e.g., 1.0 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3.0% H2O2), thermal stress (e.g., 80°C), and photolysis (exposure to UV light). jyoungpharm.orgjocpr.com Studies on Oxcarbazepine show it is particularly susceptible to degradation under basic (alkaline) and oxidative conditions, while remaining relatively stable under acidic, photolytic, and thermal stress. nih.govhilarispublisher.comjocpr.com The resulting degradation products are then separated and identified using a stability-indicating HPLC or LC-MS method, providing crucial information for establishing appropriate handling and storage protocols. jocpr.comresearchgate.net

| Stress Condition | Observation | Source |

|---|---|---|

| Acid Hydrolysis (e.g., 1.0N HCl) | Minor degradation or stable | nih.govjocpr.com |

| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed with formation of multiple products | nih.govjocpr.com |

| Oxidative (e.g., 3% H2O2) | Significant degradation observed | jyoungpharm.orgjocpr.com |

| Thermal (e.g., 80°C for 48h) | Generally stable with minimal degradation | nih.govjyoungpharm.org |

| Photolytic (UV light exposure) | Generally stable with minimal degradation | nih.govhilarispublisher.com |

Method Validation for Research Purposes

For an analytical method to be considered reliable for research, it must undergo validation to demonstrate its suitability for the intended purpose. scite.airesearchgate.net Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants. nih.gov This is typically demonstrated through forced degradation studies, where the analyte peak must be pure and well-resolved from all other peaks.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. sphinxsai.com This is confirmed by a high correlation coefficient (r² ≥ 0.999) for the calibration curve. sphinxsai.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). sphinxsai.comscielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD). sphinxsai.comscielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. sphinxsai.comjyoungpharm.org For HPLC methods, the LOQ for Oxcarbazepine can be as low as 0.3 µg/mL. jyoungpharm.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate), providing an indication of its reliability during normal usage. nih.gov

Precision, Accuracy, Linearity, Range, and Robustness

A validated analytical method for "Oxcarbazepine O-Propan-1-one" would need to demonstrate acceptable levels of precision, accuracy, linearity, a suitable range, and robustness.

Precision: This would be assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The results would be expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: Accuracy would be determined by measuring the recovery of a known amount of "Oxcarbazepine O-Propan-1-one" spiked into a sample matrix. The results would be expressed as a percentage of the true value.

Linearity and Range: Linearity would be established by demonstrating that the analytical response is directly proportional to the concentration of "Oxcarbazepine O-Propan-1-one" over a defined range. This is typically evaluated by a linear regression analysis of a calibration curve. The range is the interval between the upper and lower concentrations for which the method has been shown to be precise, accurate, and linear.

Table 1: Hypothetical Linearity Data for Oxcarbazepine O-Propan-1-one

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.5 | 15000 |

| 1.0 | 30500 |

| 2.5 | 74800 |

| 5.0 | 151000 |

| 7.5 | 224500 |

| 10.0 | 300100 |

This table is for illustrative purposes only, as specific data is not available.

Robustness: The robustness of the method would be evaluated by intentionally introducing small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Limits of Detection (LOD) and Quantification (LOQ) for Trace Analysis

For the analysis of "Oxcarbazepine O-Propan-1-one" at trace levels, the limits of detection (LOD) and quantification (LOQ) are critical parameters.

LOD: The lowest concentration of the analyte that can be reliably detected by the analytical method.

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

These values are typically determined based on the signal-to-noise ratio of the analytical instrument.

Application of Advanced Analytical Techniques

Modern analytical techniques would be essential for the sensitive and selective analysis of "Oxcarbazepine O-Propan-1-one," especially in complex mixtures, and for its isolation for further characterization.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixtures

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex samples.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This would likely be the technique of choice for the quantification of "Oxcarbazepine O-Propan-1-one" in biological matrices or in the presence of other related substances. The liquid chromatography step separates the compound from other components in the sample, and the tandem mass spectrometry provides highly selective and sensitive detection.

GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): This technique could also be applicable, provided that "Oxcarbazepine O-Propan-1-one" is sufficiently volatile and thermally stable, or can be derivatized to be so.

Preparative Chromatography for Isolation of Related Substances for Further Study

To obtain a pure sample of "Oxcarbazepine O-Propan-1-one" for use as a reference standard or for further toxicological or pharmacological studies, preparative chromatography would be employed.

Preparative HPLC (High-Performance Liquid Chromatography): This technique uses larger columns and higher flow rates than analytical HPLC to isolate and purify larger quantities of a specific compound from a mixture.

Future Research Directions and Potential Academic Applications

Exploration of Further Chemical Modifications Based on the Oxcarbazepine (B1677851) O-Propan-1-one Structure

The inherent structure of Oxcarbazepine O-Propan-1-one, featuring a dibenzazepine (B1670418) core and a propanone side chain, offers numerous avenues for chemical modification to generate a library of novel compounds with potentially diverse biological activities and physicochemical properties.

Development of diverse structural analogs by varying the propanone chain or its attachment.

Future synthetic efforts could focus on the systematic variation of the propanone moiety. The structure-activity relationships (SAR) of dibenzazepine derivatives are known to be influenced by the nature of the side chain. For instance, in related dibenzazepine antidepressants, the length and branching of the side chain can significantly impact potency and selectivity pharmacy180.com. Therefore, a systematic exploration of analogs of Oxcarbazepine O-Propan-1-one could yield valuable insights.

Table 1: Proposed Structural Analogs of Oxcarbazepine O-Propan-1-one

| Modification | Rationale | Potential Impact |

| Chain Length Variation | To probe the optimal distance between the dibenzazepine core and the terminal functional group for potential biological targets. | Altered binding affinity and selectivity. |

| Introduction of Branching | To investigate the influence of steric bulk on receptor-ligand interactions. | Enhanced metabolic stability and modified pharmacokinetic profiles. |

| Incorporation of Cyclic Moieties | To constrain the conformational flexibility of the side chain, potentially leading to higher binding affinity. | Increased receptor specificity and reduced off-target effects. |

| Substitution on the Propanone Chain | To introduce additional functional groups (e.g., hydroxyl, amino, fluoro) for exploring new interactions with biological targets. | Modified solubility, polarity, and hydrogen bonding capabilities. |

The synthesis of these analogs could be achieved through various established synthetic methodologies, building upon the known synthesis of Oxcarbazepine and other dibenzazepine derivatives derpharmachemica.comresearchgate.net.

Synthesis of isotopically labeled versions for advanced mechanistic studies.

To facilitate in-depth mechanistic studies, the synthesis of isotopically labeled Oxcarbazepine O-Propan-1-one and its analogs would be invaluable. The incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule would enable a range of advanced analytical techniques.

These labeled compounds could be instrumental in:

Metabolic Pathway Elucidation: Tracing the metabolic fate of the compound in vitro and in vivo.

Pharmacokinetic Studies: Accurately quantifying the compound and its metabolites in biological matrices.

Mechanistic Enzymology: Investigating the interactions with specific enzymes and receptors using techniques like NMR spectroscopy and mass spectrometry.

Application in Chemical Biology as a Molecular Probe

The dibenzazepine scaffold, with its rigid tricyclic structure, provides an excellent foundation for the development of molecular probes to investigate biological systems.

Use as a tool to investigate specific protein functions in in vitro systems.

If Oxcarbazepine O-Propan-1-one or its analogs are found to interact with specific proteins, they could be employed as chemical tools to modulate the function of these proteins in isolated systems. This would allow researchers to dissect complex biological pathways and understand the role of individual proteins in cellular processes.

Development of photoaffinity labels or fluorescent probes.

A particularly exciting avenue of research would be the development of photoaffinity labels and fluorescent probes based on the Oxcarbazepine O-Propan-1-one structure.

Photoaffinity Labels: By incorporating a photolabile group, such as a diazirine or an aryl azide, into the structure, a photoaffinity probe could be synthesized enamine.netresearchgate.net. Upon photoactivation, this probe would form a covalent bond with its binding partner, allowing for the identification and characterization of previously unknown molecular targets.

Fluorescent Probes: The attachment of a fluorophore to the Oxcarbazepine O-Propan-1-one scaffold could generate a fluorescent probe. Such probes would enable the visualization of their subcellular localization and interaction with target proteins using fluorescence microscopy techniques nih.govlubio.chliberty.edu. The choice of fluorophore could be tailored for specific applications, with options ranging from well-established dyes to novel environmentally sensitive probes.

Contribution to the Fundamental Understanding of Dibenzazepine Chemistry

The study of Oxcarbazepine O-Propan-1-one and its derivatives can contribute significantly to the fundamental understanding of dibenzazepine chemistry. The reactivity of the ketone group and the influence of the O-propan-1-one substituent on the electronic properties of the dibenzazepine ring system are areas ripe for investigation.